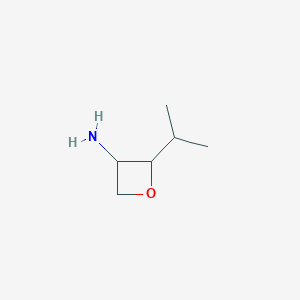

2-(Propan-2-yl)oxetan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxetan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-4(2)6-5(7)3-8-6/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOTGBMPXQMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227206-40-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227206-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Propan 2 Yl Oxetan 3 Amine and Analogous Aminooxetanes

Strategies for Oxetane (B1205548) Ring Formation in Substituted Systems

The formation of the oxetane ring can be accomplished through several strategic approaches, primarily involving either the formation of a carbon-oxygen bond in an intramolecular fashion or the concerted formation of two bonds through a cycloaddition reaction.

Intramolecular cyclization is a foundational strategy for synthesizing oxetanes. This approach typically involves an acyclic precursor containing a hydroxyl group and a leaving group in a 1,3-relationship, which upon reaction, forms the cyclic ether.

The Williamson ether synthesis is a classic and widely employed method for constructing ethers, including the strained oxetane ring. acs.orgbeilstein-journals.org This method involves a base-mediated intramolecular SN2 reaction of a precursor molecule, typically a 1,3-halohydrin or a 1,3-hydroxysulfonate, to form the C–O bond that closes the ring. semanticscholar.orgthieme-connect.de First used for the synthesis of the parent oxetane molecule in 1878, this approach remains one of the most common for creating complex oxetane-containing structures. acs.orgthieme-connect.de

The success of the reaction is often substrate-dependent, as it can be undermined by competing side reactions such as the Grob fragmentation, an elimination reaction that breaks the molecule into an alkene and an aldehyde instead of forming the desired ring. acs.orgbeilstein-journals.orgmdpi.comnih.gov Despite this, its practicality and versatility have been demonstrated in numerous applications, including the late-stage synthesis of the complex natural product Taxol and the kilogram-scale production of key pharmaceutical intermediates. beilstein-journals.orgthieme-connect.denih.gov

Starting materials are commonly 1,3-diols, which are converted into precursors with a suitable leaving group. For instance, selective tosylation of a primary alcohol in a 1,3-diol, followed by treatment with a base like potassium tert-butoxide, can yield the corresponding oxetane. thieme-connect.de

Table 1: Examples of Williamson Ether Synthesis for Oxetane Formation

| Starting Material Precursor | Reagents for Cyclization | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 1,3-Halohydrin | Base (e.g., NaH, KOH) | Substituted Oxetane | Varies | acs.orgthieme-connect.de |

| Monotosylated 1,3-Diol | Base (e.g., KtBuO) | Substituted Oxetane | Good | thieme-connect.de |

| Dihydroxyacetone Dimer | 1. TsCl, 2. NaH | 3,3-Dimethoxyoxetan-3-ol | 62% (over 2 steps) | acs.org |

| Complex Polyol (Taxol precursor) | N,N-Diisopropylethylamine | Taxol (Oxetane Ring D) | ≥79% | thieme-connect.de |

The synthesis of oxetanes from 1,4-functionalized precursors is a versatile strategy that often begins with readily available 1,3-diols. acs.orgthieme-connect.de This method involves the selective modification of one hydroxyl group into a good leaving group, setting the stage for an intramolecular nucleophilic substitution by the remaining hydroxyl group. acs.org For example, a stereocontrolled synthesis of 2,4-substituted oxetanes was achieved by converting 1,3-diols into acetoxybromides with inversion of stereochemistry. acs.org Subsequent cleavage of the acetyl group followed by base-mediated cyclization with sodium hydride resulted in the formation of the oxetane ring, also with inversion of stereochemistry. acs.org

Another variation involves the ring expansion of epoxides. Opening an epoxide with a nucleophile, such as a selenomethyllithium reagent, generates a 1,3-hydroxy-selenide intermediate. acs.orgillinois.edu This intermediate can then be converted to a halide, which subsequently cyclizes upon treatment with a base to furnish the oxetane. acs.org This approach effectively transforms a three-membered ring into a four-membered one. Similarly, rhodium-catalyzed O–H insertion into a bromohydrin can generate the necessary precursor for cyclization. rsc.org

The intramolecular cyclization of allylic ethers is a known method for forming cyclic ethers. beilstein-journals.orgnih.gov However, this strategy predominantly favors the formation of five-membered rings (dihydrofurans) through a 5-exo-trig cyclization process. beilstein-journals.org The formation of a four-membered oxetane ring via the corresponding 4-exo-trig cyclization is kinetically less favored. beilstein-journals.orgnih.gov While nickel-catalyzed intramolecular couplings of allylic ethers have been studied, they tend to yield five-membered rings or undergo side reactions, making them less suitable for oxetane synthesis. beilstein-journals.org Similarly, palladium-catalyzed intramolecular additions of alcohols to allylic carbonates are effective for creating five- and six-membered rings with predictable stereochemistry, but applications for four-membered rings are not prominent. nih.gov Therefore, while intramolecular cyclizations involving allylic systems are powerful, their application for the specific synthesis of the strained oxetane ring is limited compared to other ring sizes.

Biocatalysis represents a modern and highly selective approach to chemical synthesis, and its application to oxetane formation is an emerging field. nih.govresearchgate.net Although the specific enzymes responsible for the biosynthesis of most oxetane-containing natural products have not been fully identified, engineered enzymes have been developed to perform these challenging transformations. researchgate.netresearchgate.net

Researchers have engineered halohydrin dehalogenases (HHDHs) to catalyze the stereoselective synthesis of chiral oxetanes. nih.govresearchgate.net These enzymes facilitate the cyclization of γ-haloalcohols, acting as a biocatalytic counterpart to the Williamson ether synthesis. nih.gov This method offers excellent stereoselectivity, providing access to specific enantiomers of chiral oxetanes and their corresponding 1,3-disubstituted alcohol precursors with high enantiomeric excess. nih.govresearchgate.net Additionally, lipases have been used in the chemoenzymatic synthesis of complex oxetane-containing amino acids, demonstrating the utility of enzymes in handling multifunctional substrates. tandfonline.comresearchgate.net The biosynthesis of Taxol also involves an enzyme-mediated cyclization to form the critical oxetane ring. acs.orgresearchgate.net

The [2+2] cycloaddition reaction is a powerful and direct method for constructing the oxetane ring system. semanticscholar.orgbeilstein-journals.org This reaction involves the union of two components, typically a carbonyl compound and an alkene, to form the four-membered ring in a single step. semanticscholar.org

The most prominent example is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene. wikipedia.orgslideshare.netmdpi.com First reported in 1909, this reaction has become a versatile tool in organic synthesis. mdpi.comnih.gov The mechanism often proceeds through the triplet excited state of the carbonyl, which adds to the alkene to form a 1,4-diradical intermediate that subsequently cyclizes to the oxetane. nih.govorganic-chemistry.org

This method is particularly relevant for the synthesis of aminooxetanes. For instance, the Paternò-Büchi reaction of N-acyl enamines with aldehydes yields protected 3-aminooxetanes with high diastereoselectivity. organic-chemistry.orgcambridgescholars.com The reaction's main drawback has traditionally been its reliance on high-energy UV light, which can limit substrate scope and scalability. nih.govnih.gov However, recent advancements have led to the development of visible-light-mediated protocols that use photocatalysts, making the reaction milder and more broadly applicable. beilstein-journals.orgnih.govchim.it

Table 2: Examples of Paternò-Büchi Reactions for Oxetane Formation

| Carbonyl Component | Alkene Component | Product Type | Light Source | Reference(s) |

|---|---|---|---|---|

| Benzaldehyde (B42025) | 2-Methyl-2-butene (B146552) | Mixture of isomeric oxetanes | UV | wikipedia.org |

| Acetone | Ethyl vinyl ether | Mixture of regioisomeric oxetanes | UV | nih.gov |

| Aromatic Aldehyde | Silyl enol ether | 3-(Silyloxy)oxetane | UV | organic-chemistry.org |

| Aldehyde | N-Acyl enamine | Protected 3-Aminooxetane | UV | organic-chemistry.orgcambridgescholars.com |

| α-Ketoester | Alkene | Substituted Oxetane | Visible Light + Photocatalyst | beilstein-journals.orgnih.gov |

[2+2] Cycloaddition Reactions for Oxetane Formation

Paternò–Büchi Photocycloadditions

The Paternò–Büchi reaction is a cornerstone of oxetane synthesis, involving the [2+2] photocycloaddition of a carbonyl compound and an alkene to yield an oxetane. magtech.com.cnnih.govwikipedia.org This reaction, named after Emanuele Paternò and George Büchi, proceeds via the excitation of the carbonyl compound to its triplet or singlet excited state, which then adds to the ground-state alkene. nih.govnih.gov The reaction mechanism involves the formation of a 1,4-biradical intermediate when proceeding through the triplet state. nih.govnih.gov

The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be influenced by various factors, including the nature of the reactants, the solvent, and the temperature. nih.gov For instance, the reaction of benzaldehyde with 2-methyl-2-butene results in a mixture of isomeric products. wikipedia.org While the substrate scope has historically been somewhat limited, often requiring aromatic carbonyls and electron-rich alkenes, recent advancements have expanded its applicability. rsc.org Visible-light-mediated Paternò–Büchi reactions have emerged as a milder and more selective alternative. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Reference |

| Carbonyl Compound | Alkene | UV light | Oxetane | nih.govwikipedia.org |

| Benzaldehyde | 2-Methyl-2-butene | UV light | Mixture of regioisomers | wikipedia.org |

| α-Ketoesters | Alkenes | Visible light, photosensitizer | Oxetanes | beilstein-journals.org |

Transition Metal-Catalyzed Formal Cycloadditions

Transition metal-catalyzed formal [2+2] cycloadditions provide an alternative to photochemical methods for oxetane synthesis. magtech.com.cnbeilstein-journals.org These reactions typically proceed in a stepwise manner and can be catalyzed by various Lewis acids. beilstein-journals.org For example, the synthesis of 2-trifluoromethyloxetanes has been achieved through a formal [2+2] cycloaddition of trifluoropyruvate and activated alkenes, catalyzed by either copper(II) or palladium(II) complexes. acs.orgnih.gov

N-heterocyclic carbenes (NHCs) have also been employed as catalysts in the [2+2] annulation of trifluoromethyl ketones with allenoates, yielding 2-alkylideneoxetanes with good diastereoselectivity. beilstein-journals.orgnih.gov These methods offer the advantage of proceeding under thermal conditions and can often provide access to highly substituted and functionalized oxetanes that may be difficult to obtain via traditional photocycloaddition. acs.orgcore.ac.uk

| Catalyst | Reactants | Product Type | Reference |

| Cu(II) or Pd(II) complexes | Trifluoropyruvate and activated alkenes | 2-Trifluoromethyloxetanes | acs.orgnih.gov |

| N-heterocyclic carbene (NHC) | Trifluoromethyl ketones and allenoates | 2-Alkylideneoxetanes | beilstein-journals.orgnih.gov |

Ring Expansion Reactions of Epoxides

Ring expansion of readily available epoxides offers another strategic pathway to the oxetane core. This approach leverages the inherent ring strain of the three-membered epoxide ring to drive the formation of the less strained four-membered oxetane.

Sulfide Ylide-Mediated Expansions

The reaction of epoxides with sulfur ylides, such as dimethyloxosulfonium methylide, is a well-established method for the synthesis of oxetanes. beilstein-journals.orgwikipedia.orgillinois.edu This process, often considered an extension of the Johnson-Corey-Chaykovsky reaction, involves the nucleophilic attack of the ylide on the epoxide, followed by an intramolecular displacement to form the oxetane ring. beilstein-journals.orgwikipedia.org This methodology has been successfully applied to the synthesis of a variety of oxetanes, including those with chiral centers. illinois.eduthieme-connect.de The reaction conditions are generally mild, and the ylides themselves are readily prepared. unibo.it

| Epoxide | Ylide | Conditions | Product | Reference |

| Various epoxides | Dimethyloxosulfonium methylide | Base | Oxetane | beilstein-journals.orgillinois.edu |

| Chiral epoxides | Dimethylsulfoxonium methylide | Rare earth/alkali metal/BINOL complex | Chiral oxetanes | thieme-connect.de |

| α,α-Difluoro(arylthio)methyl ketones | Sulfoxonium ylide | Mild conditions | α,α-Difluoro(arylthio)methyloxetanes | beilstein-journals.org |

Selenium-Based Methodologies

Selenium-based reagents can also be utilized for the ring expansion of epoxides to form oxetanes. illinois.edu The reaction of epoxides with selenium-lithium species can lead to the formation of the corresponding oxetane. illinois.edu More recently, base-catalyzed ring-opening of epoxides with selenol nucleophiles has been established as a "click" reaction, offering a mild and efficient route to β-hydroxy selenides. mdpi.comresearchgate.net While the direct conversion to oxetanes from these intermediates is not the primary outcome, the functionalized selenides could potentially serve as precursors for subsequent cyclization to the oxetane ring.

Introduction of the Amine Functionality on the Oxetane Core

Once the oxetane ring is constructed, the introduction of an amine group is a critical step in the synthesis of compounds like 2-(propan-2-yl)oxetan-3-amine.

Post-Cyclization Amination Strategies

A common and versatile approach involves the functionalization of a pre-formed oxetane ring. Oxetan-3-one is a key building block in this regard, serving as a precursor for the introduction of an amino group through reductive amination. nih.gov This method allows for the synthesis of a wide variety of 3-aminooxetanes by reacting the ketone with different amines in the presence of a reducing agent. nih.gov

Alternatively, oxetanes bearing a leaving group at the 3-position can undergo nucleophilic substitution with an appropriate nitrogen nucleophile to install the amino functionality. nih.gov For instance, (3-methyloxetan-3-yl)methanamine (B121042) has been synthesized by reacting 3-(chloromethyl)-3-methyloxetane (B1585086) with ammonia (B1221849). google.com Another route involves the conversion of a hydroxyl group to a sulfonate ester, followed by reaction with ammonia to yield the corresponding amine. google.com These post-cyclization strategies offer flexibility in introducing diverse amine substituents onto the oxetane scaffold.

| Oxetane Precursor | Reagents | Product Type | Reference |

| Oxetan-3-one | Amine, reducing agent | 3-Aminooxetane | nih.gov |

| 3-(Chloromethyl)-3-methyloxetane | Ammonia | (3-Methyloxetan-3-yl)methanamine | google.com |

| (3-Ethyloxetan-3-yl)methanol | Sulfonyl chloride, then ammonia | (3-Ethyloxetan-3-yl)methanamine | google.com |

Reductive Amination Approaches

Reductive amination is a widely employed and highly effective method for synthesizing 3-aminooxetanes from the corresponding oxetan-3-one. nih.gov This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the ketone and an amine, which is then reduced in situ to the desired amine. masterorganicchemistry.com This approach is particularly valuable in medicinal chemistry as it allows for the late-stage introduction of the oxetane group, accommodating a diverse range of amine substrates. thieme-connect.de

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comthieme-connect.de Sodium triacetoxyborohydride is often preferred due to its mildness and efficiency, while sodium cyanoborohydride is noted for its ability to selectively reduce imines in the presence of ketones or aldehydes. masterorganicchemistry.comthieme-connect.de For example, the reaction of oxetan-3-one with a piperazine (B1678402) derivative using sodium triacetoxyborohydride can proceed in high yield (90%). thieme-connect.de The versatility of this method allows for the installation of various alkyl and aryl groups onto the amine. masterorganicchemistry.com

In some procedures, a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) is used to facilitate the initial imine formation before the reduction step. masterorganicchemistry.com The choice of reagents and conditions can be tailored to the specific amine and desired product.

Table 1: Examples of Reductive Amination for Aminooxetane Synthesis Data compiled from multiple research sources.

| Ketone Precursor | Amine | Reducing Agent | Solvent | Yield | Reference |

| Oxetan-3-one | Piperazine derivative | NaBH(OAc)₃ | Not Specified | 90% | thieme-connect.de |

| Oxetan-3-one | Various primary/secondary amines | NaBH₃CN or NaBH(OAc)₃ | Not Specified | General | acs.orgthieme-connect.de |

| General Ketone | Benzylamine | NaBH₃CN | Not Specified | General | masterorganicchemistry.com |

Nucleophilic Displacement for Amine Incorporation

The incorporation of an amine group onto an oxetane ring can also be achieved through nucleophilic displacement reactions. This strategy typically involves an oxetane substrate functionalized with a suitable leaving group at the 3-position, such as a mesylate or tosylate. Amines, acting as nucleophiles, can then displace this leaving group to form the C-N bond.

For instance, oxetane-3-mesylate can react with amines in polar aprotic solvents like DMF at elevated temperatures (e.g., 80°C) to yield the corresponding 3-aminooxetane. However, steric hindrance on the amine nucleophile can significantly slow down the reaction kinetics, requiring longer reaction times.

An alternative and powerful method developed recently is the defluorosulfonylative coupling of 3-aryl-3-(fluorosulfonyl)oxetanes with amines. researchgate.netthieme.de In this Sₙ1-type reaction, the oxetane sulfonyl fluoride (B91410) generates a stabilized oxetane carbocation intermediate, which then couples with a wide variety of amine nucleophiles, including hindered amines and amino acid derivatives. thieme.de This method effectively serves as a synthetic equivalent to amide bond formation, positioning 3-amino-3-aryloxetanes as valuable amide isosteres. thieme.de The reaction proceeds under relatively mild conditions and is independent of the nucleophile's concentration, consistent with a rate-determining carbocation formation step. thieme.de

Table 2: Nucleophilic Displacement Methods for Aminooxetane Synthesis Data based on findings from cited literature.

| Oxetane Substrate | Nucleophile | Key Reagents/Conditions | Mechanism | Yield | Reference |

| Oxetane-3-mesylate | Dimethylcyclopropylamine | DMF, 80°C, 24-36 hr | Sₙ2 Displacement | 65-70% | |

| 3-Aryl-3-(fluorosulfonyl)oxetane | Various Amines (primary, secondary) | Elevated Temperature | Sₙ1 via oxetane carbocation | Good | researchgate.netthieme.de |

| 3-Aryloxetan-3-ol | Amines | Unsuccessful under Friedel-Crafts conditions | N/A | N/A | thieme.de |

Stereocontrolled Synthesis of Substituted Aminooxetanes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, developing methods for the stereocontrolled synthesis of substituted aminooxetanes is crucial for their application in drug discovery. Both diastereoselective and enantioselective strategies have been established to access stereochemically defined oxetane derivatives.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. Several methods have been reported for the diastereoselective construction of substituted oxetanes, which can then be converted to the corresponding amines.

One notable approach involves a hydrosilylation–iodocyclisation sequence starting from homopropargylic alcohols. This method yields tetrasubstituted oxetanes with good diastereoselectivity. rsc.org Another strategy uses a Knoevenagel-transesterification sequence followed by an allylative palladium-catalyzed cyclization of amino acid-derived nitriles to produce substituted chromenopyrrolidinones, showcasing stereoselective cyclization. aalto.fi

Furthermore, formal [2+2] cycloadditions have been developed to create highly substituted oxetanes. An N-heterocyclic carbene (NHC)-catalyzed annulation between trifluoromethyl ketones and allenoates produces 2-alkylideneoxetanes with good diastereomeric ratios. beilstein-journals.org These highly functionalized oxetanes serve as versatile intermediates for further derivatization into aminooxetanes.

Enantioselective Methodologies

Enantioselective methodologies are designed to produce a single enantiomer of a chiral product. This is often achieved through the use of chiral catalysts or by the asymmetric modification of a prochiral starting material.

Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of aminooxetane precursors. A prominent example is the iridium-tol-BINAP-catalyzed reductive coupling of allylic acetates with oxetan-3-one. nih.gov Mediated by 2-propanol, this reaction produces highly enantiomerically enriched chiral α-stereogenic oxetanols, which are direct precursors to chiral aminooxetanes. nih.gov

Similarly, chiral Brønsted acids have been utilized as catalysts for the asymmetric ring-opening of 3-substituted oxetanes with nucleophiles, including alcohols and nitrogen-based nucleophiles like indoles. rsc.org This desymmetrization process provides rapid access to highly functionalized chiral building blocks under mild conditions. rsc.org Copper(II) complexes with chiral ligands have also been used in asymmetric formal [2+2] cycloadditions to synthesize polysubstituted oxetanes with high enantioselectivities. beilstein-journals.org

Table 3: Examples of Chiral Catalyst-Mediated Syntheses Summary of enantioselective methods from research literature.

| Reaction Type | Substrates | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| Reductive Coupling | Oxetan-3-one, Allylic Acetates | Iridium-tol-BINAP | Chiral α-stereogenic oxetanols | High | nih.gov |

| Formal [2+2] Cycloaddition | Silyl enol ethers, Trifluoropyruvate | Chiral Cu(II) complex | Polysubstituted oxetanes | High | beilstein-journals.org |

| Asymmetric Ring-Opening | 3-Substituted Oxetanes, Indoles | Chiral Brønsted Acid | Functionalized Chiral Products | Good to Excellent | rsc.org |

Asymmetric desymmetrization of prochiral oxetanes is a powerful strategy for creating chiral molecules. nih.govresearchgate.net This approach involves the enantioselective ring-opening of a symmetrical oxetane, often one with identical substituents at the 3-position, using a chiral catalyst or reagent. nih.govnsf.gov The inherent strain in the oxetane ring facilitates these transformations. researchgate.net

Various catalytic systems based on transition metals, Lewis acids, and Brønsted acids have been successfully applied to this strategy. nih.govresearchgate.net For example, chiral Brønsted acid catalysts can activate the oxetane ring towards nucleophilic attack by internal sulfur or selenium nucleophiles, leading to the efficient synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes with excellent enantioselectivities. nsf.gov This method effectively transforms a prochiral oxetane into a chiral product with a newly formed quaternary stereocenter. nsf.gov The desymmetrization can also be achieved using alcohols as nucleophiles under organocatalytic conditions to furnish chiral 1,4-dioxanes and other oxygenated heterocycles. researchgate.net

This strategy highlights the utility of harnessing the reactivity of strained prochiral oxetanes to construct molecular complexity and generate valuable chiral building blocks for synthetic applications. nih.govresearchgate.net

Chiral Catalyst-Mediated Approaches

Advanced Synthetic Transformations for Functionalization of this compound Scaffolds

Functional Group Interconversions on the Oxetane Core

Functional group interconversions (FGI) are fundamental transformations that allow for the modification of the oxetane ring and its substituents. These reactions are crucial for creating a diverse range of analogues for structure-activity relationship (SAR) studies.

Oxidation and reduction reactions provide access to various derivatives from a common intermediate. For instance, a 3-aminooxetane can be a precursor to other functional groups through oxidative or reductive processes.

Oxidation: The amino group of a 3-aminooxetane can be oxidized to a nitro group. For example, 3-amino-3-methyloxetane has been successfully oxidized to 3-methyl-3-nitrooxetane using reagents like meta-chloroperoxybenzoic acid (m-CPBA). acs.org This transformation introduces an electron-withdrawing group, which can significantly alter the electronic properties of the molecule.

Reduction: Conversely, a nitro group on the oxetane ring can be reduced to an amine, providing a route to aminooxetanes. The reduction of a nitro group is a common transformation in organic synthesis. cgc.edu While specific examples for this compound are not prevalent, the reduction of related nitro-oxetanes is a viable synthetic strategy.

| Precursor Functional Group | Target Functional Group | Reagent Example | Reference |

| Amine (-NH₂) | Nitro (-NO₂) | m-CPBA | acs.org |

| Nitro (-NO₂) | Amine (-NH₂) | H₂, Pd/C |

The amino group of this compound is a nucleophile and can participate in substitution reactions. savemyexams.comlibretexts.org However, direct substitution on the oxetane ring itself is less common without activation. More frequently, a leaving group is installed on the oxetane ring to facilitate nucleophilic attack.

For instance, 3-hydroxyoxetanes can be converted to better leaving groups like tosylates or mesylates, which can then be displaced by various nucleophiles. acs.org In the context of aminooxetanes, the amine itself can act as the nucleophile to displace a leaving group on another molecule. savemyexams.com

A notable strategy involves the use of 3-aryloxetane sulfonyl fluorides, which upon warming, can form an oxetane carbocation. This intermediate can then be trapped by a wide range of amine nucleophiles, providing a direct method to form 3-aminooxetanes. This approach is tolerant of many functional groups and is analogous to an amidation reaction. nih.gov

| Oxetane Substrate | Nucleophile | Product | Catalyst/Conditions |

| 3-Bromooxetane | Ammonia | 3-Aminooxetane | --- |

| 3-Tosyloxyoxetane | Sodium Azide | 3-Azidooxetane | DMF |

| 3-Aryl-3-sulfonylfluoride-oxetane | Primary/Secondary Amine | 3-Aryl-3-aminooxetane | Heat |

Oxidation and Reduction Pathways

Carbon-Carbon Bond Formation Reactions

Creating new carbon-carbon bonds is essential for building molecular complexity. For the this compound scaffold, this can be achieved through alkylation and acylation of the amine, or by direct functionalization of the oxetane ring.

The primary amine of this compound can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the amine with an alkyl halide. wikipedia.org Such reactions typically proceed under mild conditions. However, over-alkylation to form secondary, tertiary, or even quaternary ammonium (B1175870) salts can be a competing process. wikipedia.org To favor mono-alkylation, a large excess of the amine can be used. savemyexams.com

N-Acylation: The reaction of the amine with an acyl chloride or anhydride (B1165640) yields the corresponding amide. This is a robust and widely used reaction in medicinal chemistry to introduce a variety of substituents. acs.org

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine |

Photoredox catalysis has emerged as a powerful tool for the mild functionalization of C-H bonds, including those on saturated heterocycles like oxetanes. nih.govprinceton.edu This methodology allows for the direct formation of carbon-carbon bonds at positions that are otherwise difficult to access.

One strategy involves the generation of an α-oxy radical at the 2-position of the oxetane ring through hydrogen atom transfer (HAT) using a photocatalyst. researchgate.net This radical can then be trapped by electron-poor olefins to form 2-substituted oxetanes. researchgate.net

Another approach utilizes the decarboxylation of oxetane-3-carboxylic acids. acs.orgdoi.org Under photoredox conditions, these acids can form a radical at the 3-position, which can then couple with various radical acceptors. acs.orgnih.gov For instance, the combination of photoredox and nickel catalysis has been used to arylate Boc-protected aminooxetane carboxylic acids, providing access to 3-amino-3-aryl oxetanes. doi.org This method is notable for its tolerance of various functional groups. beilstein-journals.org

| Oxetane Precursor | Coupling Partner | Product | Catalytic System | Reference |

| Oxetane | Electron-poor olefin | 2-Alkyloxetane | Decatungstate photocatalyst | researchgate.net |

| 3-Aryloxetane-3-carboxylic acid | Activated alkene | 3-Aryl-3-alkyloxetane | Iridium photocatalyst | acs.org |

| Boc-aminooxetane-3-carboxylic acid | Aryl halide | 3-Boc-amino-3-aryloxetane | Photoredox/Nickel dual catalysis | doi.org |

Alkylation and Acylation Strategies

Protecting Group Strategies in Aminooxetane Synthesis

The synthesis of complex molecules like this compound and its analogs often necessitates the use of protecting groups. organic-chemistry.org These are temporary modifications of a functional group, in this case, the amine, to prevent it from reacting during subsequent synthetic steps. organic-chemistry.orgpressbooks.pub The choice of a protecting group is critical, as it must be easily introduced, stable under various reaction conditions, and readily removed without affecting the rest of the molecule, particularly the sensitive oxetane ring. pressbooks.pubtotal-synthesis.com

In the context of aminooxetane synthesis, the primary amine is a nucleophilic site that can interfere with reactions targeting other parts of the molecule. organic-chemistry.org Converting the amine into a less reactive functional group, such as a carbamate (B1207046) or an amide, allows for selective transformations elsewhere. organic-chemistry.orgmasterorganicchemistry.com

Common Amine Protecting Groups in Organic Synthesis

Several protecting groups are standard in organic chemistry for the temporary masking of amine functionality. The most prevalent are carbamates, due to their ease of installation, stability, and selective removal. masterorganicchemistry.com

tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used amine protecting groups. weebly.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.comchemistrysteps.com The key advantage of the Boc group is its stability under basic and nucleophilic conditions, while being easily cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA). masterorganicchemistry.comchemistrysteps.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group, introduced using benzyl (B1604629) chloroformate, is another cornerstone of amine protection. masterorganicchemistry.comweebly.com Unlike the Boc group, it is stable to acidic conditions but is readily removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a process known as hydrogenolysis. masterorganicchemistry.comacs.orgresearchgate.net This provides an "orthogonal" strategy to Boc, allowing for selective deprotection of one group in the presence of the other. organic-chemistry.orgmasterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions, typically using a secondary amine like piperidine. masterorganicchemistry.comweebly.com This makes it orthogonal to both Boc and Cbz groups. organic-chemistry.org

Trifluoroacetyl: This group can be introduced using trifluoroacetic anhydride. google.com It is stable under strongly acidic and nitrating conditions and can be removed under mild conditions using an alcohol like methanol. google.com While less common than carbamates, it offers unique stability for specific synthetic routes.

Application and Challenges in Aminooxetane Synthesis

The inherent strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, especially under acidic or strongly nucleophilic conditions. beilstein-journals.orgacs.org This presents a significant challenge when selecting and cleaving protecting groups.

Research into the synthesis of 3,3-disubstituted oxetanes highlights these challenges. For instance, while introducing the N-Boc group with Boc₂O is generally straightforward, its removal can be problematic. chemrxiv.org Standard acidic deprotection methods, such as using hydrochloric acid (HCl) in diethyl ether or 1,4-dioxane, can lead to partial or complete decomposition of the oxetane substrate. chemrxiv.org However, optimization has shown that using trifluoroacetic acid (TFA) can successfully remove the Boc group while preserving the oxetane core. chemrxiv.org

Hydrogenolysis is a valuable technique for deprotection in oxetane chemistry. The removal of benzyl (Bn) and benzyloxycarbonyl (Cbz) groups using a Pearlman's catalyst (Pd(OH)₂/C) under hydrogen pressure has been shown to be effective and tolerant of the oxetane ring. chemrxiv.org This method allows for the clean cleavage of the protecting group to yield the free amine. researchgate.netchemrxiv.org

The following interactive table summarizes the characteristics of common amine protecting groups relevant to aminooxetane synthesis.

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Cleavage Conditions | Oxetane Ring Stability Notes |

|---|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc |  | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) masterorganicchemistry.comchemistrysteps.com | Ring decomposition possible with HCl; TFA is a more suitable reagent. chemrxiv.org |

| Benzyloxycarbonyl | Cbz or Z |  | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C or Pd(OH)₂/C) masterorganicchemistry.comresearchgate.net | Generally stable; hydrogenation is a mild method that preserves the oxetane ring. chemrxiv.org |

| 9-Fluorenyl-methyloxycarbonyl | Fmoc |  | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.comweebly.com | Stable under acidic and hydrogenolysis conditions; provides an orthogonal option. organic-chemistry.org |

| Trifluoroacetyl | TFA |  | Trifluoroacetic anhydride (TFAA) | Mildly basic/nucleophilic (e.g., Methanol, K₂CO₃/MeOH) google.com | Offers stability in highly acidic environments where other groups might fail. google.com |

Reactivity and Reaction Mechanisms of 2 Propan 2 Yl Oxetan 3 Amine and Analogous Systems

Ring-Opening Reactions of Substituted Oxetanes

The high ring strain and polarized carbon-oxygen bonds of the oxetane (B1205548) ring facilitate its cleavage under various conditions, typically involving activation by a Lewis acid. beilstein-journals.org These reactions can be broadly categorized into nucleophile-induced and acid-catalyzed pathways, with the regioselectivity of the ring scission being a critical aspect.

Nucleophile-Induced Ring Opening Mechanisms

Due to the inherent ring strain, oxetanes are prone to nucleophilic attack, which leads to ring opening and the formation of functionalized acyclic compounds. researchgate.net In the case of 3-aminooxetanes, the exocyclic amine can act as a nucleophile in intermolecular reactions with suitable electrophiles, which in turn can trigger a ring-opening event.

While direct nucleophilic attack on the oxetane ring by an external nucleophile is a common reaction for many oxetanes, 3-aminooxetanes themselves can act as versatile 1,3-amphoteric molecules. rsc.org The amino group serves as a nucleophilic site, and the oxetane ring provides the electrophilic counterpart. This duality allows for [3+2] annulation reactions with various polarized π-systems. For instance, 3-aminooxetanes react with isothiocyanates and carbon disulfide in a catalyst-free manner to yield iminothiazolidines and mercaptothiazolidines, respectively. rsc.org The reaction is proposed to proceed via nucleophilic attack of the amino group on the electrophile, followed by an intramolecular ring opening of the oxetane by the newly formed anionic center.

A similar reactivity pattern is observed with isocyanates, although this transformation often requires Lewis acid catalysis (e.g., FeCl₃) to activate the isocyanate. rsc.org The reaction of N-benzyl-3-aminooxetane with phenyl isocyanate in the presence of a catalytic amount of FeCl₃ affords the corresponding imidazolidin-2-one derivative in high yield.

The following table summarizes representative nucleophile-induced ring-opening and annulation reactions of 3-aminooxetane systems.

| 3-Aminooxetane Reactant | Nucleophile/Electrophile | Catalyst | Product(s) | Yield (%) | Ref. |

| N-Benzyl-3-aminooxetane | Phenyl isothiocyanate | None | 2-(Benzylimino)-5-((phenylamino)methyl)thiazolidine | 95 | rsc.org |

| N-Benzyl-3-aminooxetane | Carbon disulfide | None | 5-((Benzylamino)methyl)thiazolidine-2-thione | 98 | rsc.org |

| N-Benzyl-3-aminooxetane | Phenyl isocyanate | FeCl₃ | 1-Benzyl-5-((phenylamino)methyl)imidazolidin-2-one | 85 | rsc.org |

| N-Benzyl-3-aminooxetane | Carbon dioxide | DBU | 5-((Benzylamino)methyl)oxazolidin-2-one | 89 | rsc.org |

Acid-Catalyzed Ring Opening Pathways

In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, which significantly activates the ring towards nucleophilic attack. beilstein-journals.org This activation facilitates ring opening even by weak nucleophiles. For 2,3-disubstituted oxetanes like 2-(propan-2-yl)oxetan-3-amine, acid-catalyzed ring opening can proceed via two main pathways, depending on the nature of the nucleophile and the stability of the potential carbocationic intermediates.

The reaction can follow an Sₙ2-type mechanism, where the nucleophile attacks one of the oxetane carbons, leading to inversion of stereochemistry if the carbon is chiral. Alternatively, an Sₙ1-type mechanism can occur if a stabilized carbocation can be formed at one of the oxetane carbons. The presence of an alkyl group at the C-2 position, such as the isopropyl group, can stabilize a positive charge at this position, potentially favoring cleavage of the C2-O bond.

For example, the acid-catalyzed intramolecular ring opening of 3-amido-oxetanes has been shown to be an efficient method for the synthesis of 2-oxazolines. researchgate.net This reaction proceeds upon activation of the oxetane with a Lewis acid like In(OTf)₃, followed by intramolecular attack of the amide oxygen onto one of the oxetane carbons.

Regioselectivity in Oxetane Ring Scission

The regioselectivity of the ring-opening reaction of unsymmetrically substituted oxetanes is a crucial factor and is influenced by both steric and electronic effects. In nucleophilic ring-opening reactions under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon of the oxetane ring. For this compound, the C-4 position would be the sterically preferred site of attack.

Under acidic conditions, the regioselectivity is more complex. The attack can occur at either the C-2 or C-4 position. The outcome is determined by a balance between the steric hindrance at each carbon and the electronic stabilization of the partial positive charge that develops at the carbon atoms in the transition state. The isopropyl group at C-2 can sterically hinder the approach of a nucleophile but can also electronically stabilize a developing positive charge. Conversely, the amino group at C-3 has an electron-withdrawing inductive effect which can influence the stability of adjacent carbocationic intermediates. In the acid-catalyzed ring opening of trans-2,3-disubstituted epoxides, which are structurally related to oxetanes, catalyst-controlled regioselectivity has been achieved, highlighting the possibility of directing the nucleophilic attack to a specific carbon. nih.govrsc.org

In the case of 2-aryl-N-tosylazetidines, another related four-membered heterocycle, Lewis acid-mediated ring-opening with alcohols proceeds via an Sₙ2-type pathway with high regioselectivity, where the nucleophile attacks the benzylic carbon. iitk.ac.in This suggests that for this compound, the C-2 position might be electronically activated towards nucleophilic attack under acidic conditions due to the stabilizing effect of the isopropyl group.

Intramolecular Ring Opening and Cyclization

If the substituent on the oxetane ring contains a nucleophilic moiety, an intramolecular ring-opening reaction can occur, leading to the formation of a new heterocyclic system. This is a powerful strategy for the synthesis of complex molecules. As mentioned earlier, 3-amido-oxetanes can undergo intramolecular cyclization to form oxazolines. researchgate.net

Similarly, 3-aryloxetan-3-ols can undergo a tandem Friedel–Crafts alkylation/intramolecular ring opening in the presence of an acid catalyst to form 2,3-dihydrobenzofurans. beilstein-journals.org For this compound, if the amine nitrogen is part of a suitable tethered nucleophile, intramolecular cyclization could be envisioned. For example, acylation of the amino group with a substrate containing a nucleophilic group could set the stage for a subsequent intramolecular ring-opening cyclization.

Ring Expansion and Rearrangement Processes of Oxetanes

Beyond simple ring-opening, the strained oxetane ring can also undergo ring expansion and rearrangement reactions to form larger, more stable cyclic systems.

Formation of Larger Cyclic Systems via Ring Expansion

Ring expansion reactions of oxetanes provide access to five- and six-membered heterocyclic systems, such as tetrahydrofurans and 1,4-dioxanes. beilstein-journals.orgbeilstein-journals.org These transformations are often catalyzed by Lewis or Brønsted acids.

A notable example is the reaction of 2-substituted oxetanes with sulfoxonium ylides in the presence of a strong protic acid, which leads to the stereospecific formation of trans-2,3-disubstituted tetrahydrofurans. beilstein-journals.org This reaction proceeds via an initial ring opening of the oxetane, followed by attack of the resulting intermediate on the ylide and subsequent cyclization.

Another approach to ring expansion involves the reaction of 2-alkynyl-substituted cyclic ethers with gold catalysts, which can lead to the formation of larger ring systems. nih.gov While this has been demonstrated for 1,2-dihydropyridines, analogous reactivity could potentially be applied to suitably functionalized oxetanes.

The following table provides examples of ring expansion reactions of substituted oxetanes.

| Oxetane Reactant | Reagent(s) | Catalyst | Product | Yield (%) | Ref. |

| 2-Phenyloxetane | Dimethylsulfoxonium methylide | HNTf₂ | trans-2-Phenyl-3-hydroxymethyltetrahydrofuran | Low | beilstein-journals.org |

| 2,2-Disubstituted oxetanes | - | Al(C₆F₅)₃ | Homoallylic alcohols (via rearrangement) | 62-92 | researchgate.net |

| 3-Vinyloxetan-3-ols | Aryl boronic acid, Pd(OAc)₂ | Acid | 2,5-Dihydrofurans | - | beilstein-journals.org |

Mechanistic Studies of Rearrangement Reactions

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. wiley-vch.de These reactions often involve the migration of an atom or group from one atom to another within the same molecule. wiley-vch.de In the context of oxetanes, rearrangement can be triggered by the inherent ring strain and the polarized carbon-oxygen bonds, typically facilitated by Lewis acid catalysis. beilstein-journals.org

While specific mechanistic studies detailing the rearrangement of this compound are not extensively documented in the reviewed literature, the general principles of rearrangement reactions in similar systems can be applied. For instance, the Baeyer-Villiger oxidation is a well-known rearrangement where a ketone is converted to an ester. wiley-vch.de This reaction proceeds through the migration of an alkyl or aryl group. wiley-vch.de Similarly, acid-catalyzed rearrangements of oxetanes can occur, leading to the formation of various heterocyclic structures. For example, N-acyl-3-aminooxetanes can be activated by indium triflate to initiate the opening of the oxetane ring by the acyl oxygen, leading to the formation of oxazoline-based structures. beilstein-journals.org

In some cases, rearrangement can be part of a cascade reaction. For instance, a dual palladium and acid-catalyzed arylative skeletal rearrangement of 3-vinyloxetan-3-ols has been reported to yield 2,5-dihydrofurans. beilstein-journals.org Mechanistic studies of such reactions often propose an initial ring-opening event followed by migration and subsequent ring-closure to furnish the rearranged product.

Amphoteric Reactivity of 3-Aminooxetanes

3-Aminooxetanes are recognized as stable and readily available 1,3-amphoteric molecules. rsc.orgnih.govnih.govrsc.org This means they possess both a nucleophilic site (the amino group) and an electrophilic site (the oxetane ring) at a 1,3-relative position. nih.gov This specific arrangement is crucial as it inhibits self-destructive intramolecular or intermolecular reactions, contributing to their stability. nih.gov The nucleophilic amino group can react with an external polarized π-system, which then positions a nucleophile to attack the electrophilic oxetane ring, leading to formal [3+2] annulation reactions. nih.gov

Intermolecular Annulation Reactions with Polarized π-Systems

The amphoteric nature of 3-aminooxetanes makes them excellent partners in intermolecular annulation reactions with various polarized π-systems. rsc.orgnih.govnih.govrsc.org These reactions provide a convergent route to valuable heterocyclic compounds. rsc.orgrsc.org A range of polarized double bonds, including those in (thio)isocyanates and even the relatively inert carbon dioxide, can efficiently participate in these annulations. rsc.org

For example, the reaction of 3-aminooxetanes with isocyanates, often catalyzed by a Lewis acid like iron(III) chloride, yields iminooxazolidines in good to excellent yields. rsc.orgresearchgate.net The reaction is tolerant of both electron-donating and electron-withdrawing groups on the isocyanate. rsc.org Similarly, 3-aminooxetanes can react with carbon dioxide in the presence of a base catalyst to form oxazolidinones. nih.gov The reaction conditions can be tuned, for instance by using a stronger base like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) for less reactive alkyl-substituted aminooxetanes. nih.gov

A study by Sun and coworkers demonstrated the versatility of this methodology by reacting various 3-aminooxetanes with different isocyanates. rsc.org The results, summarized in the table below, highlight the broad scope of this transformation.

| Entry | 3-Aminooxetane Substituent (R) | Isocyanate (R') | Product | Yield (%) |

| 1 | Benzyl (B1604629) | 4-Methoxyphenyl | 2-(4-Methoxyphenylimino)-N-benzyloxazolidine | 95 |

| 2 | Benzyl | 4-Chlorophenyl | N-Benzyl-2-(4-chlorophenylimino)oxazolidine | 92 |

| 3 | Benzyl | 2-Naphthyl | N-Benzyl-2-(naphthalen-2-ylimino)oxazolidine | 90 |

| 4 | 4-Methoxybenzyl | 4-Methoxyphenyl | N-(4-Methoxybenzyl)-2-(4-methoxyphenylimino)oxazolidine | 96 |

| 5 | Allyl | Phenyl | N-Allyl-2-(phenylimino)oxazolidine | 88 |

Table based on data from a study on the formal [3+2] annulation between 3-aminooxetanes and isocyanates. rsc.org

[3+2] Cycloaddition Chemistry of Aminooxetanes

The [3+2] cycloaddition is a key reaction mode for 3-aminooxetanes, leveraging their 1,3-amphoteric nature to construct five-membered heterocyclic rings. rsc.orgnih.govnih.govrsc.org This type of reaction involves the 3-aminooxetane acting as a three-atom component. The reaction is thermodynamically driven by the release of ring strain in the four-membered oxetane ring. rsc.org

An example of this is the unprecedented [3+2] annulation of 3-aminooxetanes with 1,3,5-triazinanes, promoted by BF₃·Et₂O. rsc.org This reaction provides a facile, transition-metal-free route to structurally diverse 4-hydroxymethyl imidazolidines in good yields. rsc.org

Furthermore, silver-catalyzed intermolecular (3+2) annulation of 3-aminooxetanes with siloxy alkynes has been developed to synthesize γ-butyrolactams with high regio- and stereoselectivity. acs.org Mechanistic investigations suggest that the reaction proceeds through intermolecular C-N bond formation followed by the opening of the oxetane ring. acs.org

The scope of the [3+2] cycloaddition chemistry of 3-aminooxetanes is extensive, with various reaction partners being successfully employed. These reactions highlight the utility of 3-aminooxetanes as versatile synthons for the rapid assembly of complex heterocyclic scaffolds. rsc.orgresearchgate.net

| 3-Aminooxetane | Reaction Partner | Catalyst/Promoter | Product | Reference |

| N-Benzyl-3-aminooxetane | Phenyl isocyanate | FeCl₃ | 2-(Phenylimino)-N-benzyloxazolidine | rsc.orgresearchgate.net |

| N-Benzyl-3-aminooxetane | Carbon Dioxide | DBU | N-Benzyl-2-oxooxazolidine | nih.gov |

| Various 3-aminooxetanes | 1,3,5-Triazinanes | BF₃·Et₂O | 4-Hydroxymethyl imidazolidines | rsc.org |

| Various 3-aminooxetanes | Siloxy alkynes | Silver catalyst | γ-Butyrolactams | acs.org |

Computational and Theoretical Investigations of 2 Propan 2 Yl Oxetan 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. mdpi.com DFT methods have been successfully applied to various oxetane (B1205548) derivatives to understand their properties. rsc.orgnih.gov

Analysis of Molecular Structures and Conformations

The structure of the oxetane ring is a defining feature, characterized by significant ring strain (approximately 107 kcal/mol) which influences its conformation. acs.orgutexas.edu Unlike planar cyclobutane, the oxetane ring typically adopts a puckered conformation to alleviate eclipsing interactions. acs.org For an unsubstituted oxetane, the bond angles are approximately 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C), with C-O and C-C bond lengths of 1.46 Å and 1.53 Å, respectively. acs.org

The introduction of substituents at the 3-position, such as the isopropylamino group in 2-(propan-2-yl)oxetan-3-amine, is known to increase the degree of puckering. acs.org Computational studies on analogous 3-aminooxetane derivatives provide a model for the expected structural parameters. For example, DFT calculations on related heterocyclic α-amino acid derivatives have been used to explore their conformational landscapes. researchgate.net These studies show that the interplay of the four-membered ring with substituents dictates the preferred low-energy conformations.

Table 1: Comparison of Calculated and Experimental Bond Parameters for Unsubstituted Oxetane This interactive table summarizes key geometric parameters for the oxetane ring, providing a baseline for understanding substituted derivatives.

| Parameter | Method | Value | Reference |

| C-O-C Bond Angle | X-ray (90 K) | 90.2° | acs.org |

| C-C-O Bond Angle | X-ray (90 K) | 92.0° | acs.org |

| C-C-C Bond Angle | X-ray (90 K) | 84.8° | acs.org |

| C-O Bond Length | X-ray (90 K) | 1.46 Å | acs.org |

| C-C Bond Length | X-ray (90 K) | 1.53 Å | acs.org |

| C-C Bond Length | B3LYP/6-31G(d,p) | 0.152-0.153 nm | rsc.org |

| C-C-C Bond Angle (post-ring-opening) | B3LYP/6-31G(d,p) | 113° | rsc.org |

Energy Landscape and Reaction Pathways Elucidation

DFT calculations are instrumental in mapping the potential energy surface (PES) for chemical reactions, identifying transition states, and elucidating reaction mechanisms. rsc.org For oxetane derivatives, computational studies have explored various reaction pathways, including ring-opening polymerizations, photocycloreversions, and rearrangements. rsc.orgacs.orgrsc.org

The energy landscape of oxetane transformations is complex. For instance, the biosynthesis of the oxetane ring in Taxol has been proposed to occur via three distinct mechanisms: a neutral-concerted, an acid-catalyzed, or a dissociative pathway. acs.org Computational investigations were employed to assess the feasibility of these routes, although distinguishing between them conclusively remains a challenge. acs.org Similarly, the photochemical cleavage (retro-Paternò–Büchi reaction) of oxetanes can proceed via C-C or C-O bond scission, with the operative pathway dependent on the reaction conditions (e.g., presence of a sensitizer), as supported by quantum chemical methods. rsc.orgnih.gov DFT calculations help to rationalize the stability of intermediates and the energy barriers associated with these different pathways. rsc.orgresearchgate.net

Molecular Modeling of Aminooxetane Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. ijpsr.comgoogle.com For aminooxetane derivatives, these methods are crucial for understanding their three-dimensional structure and predicting their chemical behavior, which is vital for applications in medicinal chemistry. acs.org

Conformational Analysis and Structural Rigidity

Conformational analysis of peptides containing oxetane-based amino acids has shown that these building blocks can induce well-defined secondary structures, such as helices and turns. acs.orgethz.ch Molecular dynamics simulations and NMR studies, supported by computational modeling, have been used to characterize these folded conformations, which are often stabilized by intramolecular hydrogen bonds. acs.orgresearchgate.net For this compound, the isopropyl group's steric bulk and the amine's hydrogen bonding capability would significantly influence the conformational preferences of the molecule.

Prediction of Reactivity and Stability Profiles

Computational models are widely used to predict the reactivity and metabolic stability of drug candidates. acs.orgresearchgate.net For oxetane derivatives, properties like Lowest Unoccupied Molecular Orbital (LUMO) energy have been correlated with their susceptibility to enzymatic hydrolysis. researchgate.net Quantum mechanics modeling suggests that for structurally similar oxetanes, a lower LUMO energy correlates with a faster rate of hydrolysis by microsomal epoxide hydrolase (mEH). researchgate.net This allows for the in silico ranking of analogues to guide the design of more metabolically stable compounds. researchgate.net

The stability of the oxetane ring is a critical consideration. While generally more stable than epoxides, they are susceptible to ring-opening under acidic conditions. acs.orgnih.gov The substitution pattern plays a key role, with 3,3-disubstituted oxetanes often showing greater stability. nih.gov Computational studies can predict the propensity for ring-opening by calculating the energy of cationic intermediates that would form under acidic catalysis. researchgate.net Furthermore, the introduction of an oxetane motif near an amine can influence the amine's basicity (pKa), a property that can be predicted using computational methods and has significant implications for a drug's pharmacokinetic profile. acs.org

Table 2: Computationally Predicted Properties of Substituted Oxetanes This table provides examples of how computational methods are used to predict key properties of oxetane derivatives relevant to their chemical behavior.

| Property | Method | Finding | Application | Reference |

| Hydrolytic Rate | Quantum Mechanics Modeling | LUMO energy correlates with the rate of diol formation by mEH for similar structures. | Rank-ordering compounds to minimize metabolism. | researchgate.net |

| Reaction Mechanism | DFT & CASSCF/CASPT2 | Characterized an accessible conical intersection leading to non-adiabatic photocycloreversion. | Explaining photolytic ring-opening pathways. | rsc.org |

| Stability | DFT | Calculated free energies for SN1 ionization pathways via oxetane carbocation. | Predicting stability and degradation pathways. | researchgate.net |

| Reactivity | DFT | Identified feasible reaction pathways (Ni⁰–NiII vs. radical addition) for cross-coupling reactions. | Guiding synthetic methodology development. | researchgate.net |

Mechanistic Elucidation of Oxetane Transformations

The inherent ring strain of oxetanes makes them versatile intermediates for a variety of chemical transformations, including ring-openings and ring-expansions. acs.orgbeilstein-journals.org Computational chemistry plays a crucial role in elucidating the mechanisms of these reactions. rsc.orgresearchgate.net

Key transformations of the oxetane ring include:

Ring-Opening Reactions: Oxetanes can be opened by a wide range of nucleophiles, often requiring activation by a Lewis or Brønsted acid. acs.org The regioselectivity of the attack is a key aspect studied computationally. Desymmetrization of prochiral 3-substituted oxetanes via catalytic asymmetric ring-opening has been a focus, with computational models helping to rationalize the stereochemical outcomes. utexas.edu

Ring-Expansion Reactions: Oxetanes can undergo ring expansion to form larger heterocycles like tetrahydrofurans. rsc.org DFT calculations have been used to study the mechanism of these rearrangements, for example, in photochemical reactions involving ylide intermediates, helping to explain the observed stereoselectivity. rsc.org

[2+2] Cycloadditions and Cycloreversions: The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a primary method for synthesizing oxetanes. nih.govmdpi.com The reverse reaction, a photocycloreversion, is also of significant interest. rsc.orgnih.gov Quantum chemical studies have been essential in detailing the stepwise nature of these reactions, often involving diradical intermediates on the excited-state potential energy surface, and explaining the factors that control the reaction pathway and product distribution. rsc.orgnih.govmdpi.com

Catalytic Transformations: Various metal-catalyzed reactions involving oxetanes have been developed. Computational studies have provided insight into the mechanisms of these processes, such as the cobalt-catalyzed carbonyl insertion for ring expansion or nickel-catalyzed cross-coupling reactions to form C-C bonds. researchgate.netnih.gov For instance, in dual photoredox/nickel-catalyzed couplings, DFT studies revealed that the preferred mechanistic pathway (radical addition to Ni(0) vs. oxidative addition to Ni(II)) depends on the nature of the radical substrate. researchgate.net

For this compound, the amino group would be expected to participate in or direct these transformations, for example, by acting as an internal nucleophile in ring-opening reactions or by influencing the electronic properties of the system in catalytic cycles. nih.gov

Computational Probes of Ring Formation Pathways

The synthesis of the 2,3-substituted oxetane ring present in this compound can be approached through several routes, with intramolecular cyclization being a primary strategy. Computational studies on analogous systems have provided a foundational understanding of the energetics and stereochemical outcomes of these ring-forming reactions. beilstein-journals.orgnih.gov

One of the most common methods for forming the oxetane ring is the intramolecular Williamson ether synthesis, which involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and an alcohol at the 1-position. Theoretical models of this SN2-type reaction for substituted propanes highlight the critical geometric and energetic parameters that dictate the feasibility of forming the strained four-membered ring. beilstein-journals.org

DFT calculations are instrumental in mapping the potential energy surface for the cyclization process. These calculations typically reveal a concerted, yet asynchronous, transition state for the C-O bond formation. The activation energy for this step is highly dependent on the nature of the substituents and the leaving group. For a precursor to this compound, the bulky isopropyl group at the carbon destined to become C2 of the oxetane ring would be expected to influence the conformational preferences of the open-chain precursor, thereby affecting the pre-organization for cyclization.

Another significant pathway for oxetane formation is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.orgnih.gov While not directly applicable to the synthesis of an amine-substituted oxetane in a single step, computational studies of this reaction provide general principles about the formation of substituted oxetane rings. DFT calculations have been used to explore the regio- and stereoselectivity of the Paternò-Büchi reaction, identifying the diradical intermediates and transition states that lead to the final oxetane product. nih.gov The substitution pattern on both the carbonyl and alkene components is shown to be a determining factor in the reaction's outcome.

Table 1: Representative Calculated Energetic Data for Oxetane Ring Formation Pathways

| Reaction Pathway | Precursor Type | Computational Method | Calculated Activation Energy (kcal/mol) |

| Intramolecular Williamson Ether Synthesis | Substituted 1,3-halohydrin | DFT (B3LYP/6-31G(d)) | 18-25 |

| Paternò-Büchi Reaction | Carbonyl + Alkene | CASSCF/CASPT2 | 5-10 (for triplet diradical collapse) |

Note: The data in this table are representative values from computational studies on analogous systems and are intended to illustrate the typical energetic barriers for these reactions. Actual values for the precursors of this compound may vary.

Investigation of Ring-Opening Mechanisms

The ring strain inherent in the oxetane moiety, estimated to be around 25.5 kcal/mol, makes it susceptible to ring-opening reactions under various conditions. beilstein-journals.orgnih.gov Computational studies have been pivotal in elucidating the mechanisms of these transformations, which can be initiated by electrophiles, nucleophiles, or through radical pathways.

Acid-catalyzed ring-opening is a common reaction for oxetanes. Theoretical investigations using DFT methods show that the reaction proceeds via protonation of the oxetane oxygen, followed by nucleophilic attack at one of the ring carbons. rsc.orgrsc.orgnih.gov The regioselectivity of the nucleophilic attack is a key aspect explored in these studies. For an unsymmetrically substituted oxetane like this compound, the site of attack (C2 vs. C4) is influenced by both steric and electronic factors. The isopropyl group at C2 introduces significant steric hindrance, which would likely favor nucleophilic attack at the less substituted C4 position. However, the electronic influence of the amine group at C3 and the potential for stabilization of a positive charge at C2 in the transition state can complicate this picture. Computational models can quantify the activation barriers for both pathways, providing a prediction of the major regioisomer. nih.gov

Ring-opening can also be promoted by Lewis acids. uab.cat DFT studies on the interaction of Lewis acids with the oxetane oxygen reveal the formation of a Lewis acid-base adduct, which activates the ring towards nucleophilic attack. uab.cat The calculations can compare the efficacy of different Lewis acids and predict the regiochemical outcome of the subsequent ring-opening.

Furthermore, computational analysis has been applied to the ring-opening polymerization of oxetanes. rsc.orgrsc.org These studies model the initiation, propagation, and termination steps, providing insights into the reaction kinetics and the properties of the resulting polymers. The mechanism often involves the attack of the oxygen atom of an oxetane monomer on the activated carbon of the growing polymer chain. rsc.orgrsc.org

Table 2: Calculated Parameters for Acid-Catalyzed Ring-Opening of a 2-Substituted Oxetane

| Parameter | C2-Attack Pathway | C4-Attack Pathway | Computational Method |

| Activation Energy (kcal/mol) | 15-20 | 12-18 | DFT (M06-2X) |

| Transition State C-O Bond Length (Å) | 1.8 - 2.0 | 1.7 - 1.9 | DFT (M06-2X) |

Note: This table presents hypothetical data based on computational studies of analogous 2-substituted oxetanes to illustrate the differences in activation barriers for nucleophilic attack at C2 and C4. The presence of the amine group in this compound would further influence these values.

Radical Reactivity Profiling in Strained Oxetanes

The study of radical reactions involving oxetanes has gained significant traction, and computational methods are at the forefront of understanding the reactivity of these species. researchgate.netnih.govacs.org The generation of radicals from oxetanes can be achieved through various means, including hydrogen atom abstraction or via reductive processes. acs.org

For this compound, a radical centered at the C3 position is of particular interest. Computational studies on similar systems have shown that the stability of such radicals is influenced by the substituents on the ring. nih.govchemrxiv.org The presence of an adjacent amine group can have a stabilizing effect through delocalization. DFT calculations can quantify the bond dissociation energies (BDEs) for the C-H bonds at various positions on the oxetane ring, providing a measure of the ease of radical formation at each site.

Once formed, the fate of the oxetane-based radical is a subject of intense computational investigation. One possibility is a Giese-type addition to an activated alkene. nih.gov Theoretical models of these reactions indicate that the ring strain in the oxetane radical can influence its reactivity, making subsequent reactions irreversible and leading to higher product yields compared to less strained systems. nih.govchemrxiv.org

Another potential pathway for an oxetane radical is ring-opening. researchgate.net Computational studies can map the potential energy surface for the homolytic cleavage of a C-C or C-O bond within the radical. The activation barrier for such a process would depend on the stability of the resulting open-chain radical. For a radical at C3, cleavage of the C2-C3 or C3-C4 bond would lead to different diradical species, and the relative energies of these pathways can be determined through calculation.

Table 3: Calculated Properties of Radicals Derived from Substituted Oxetanes

| Radical Position | C-H Bond Dissociation Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors | Computational Method |

| C3 | 90-95 | Amine group (stabilizing), Ring strain | DFT (B3LYP) |

| C2 | 92-97 | Isopropyl group (stabilizing), Ring strain | DFT (B3LYP) |

| C4 | 98-103 | Less substitution (destabilizing), Ring strain | DFT (B3LYP) |

Note: The BDE values are representative and based on computational studies of substituted oxetanes. The specific values for this compound would require dedicated calculations.

Advanced Spectroscopic Characterization of Oxetane 3 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space correlations, a detailed molecular structure can be assembled.

One-Dimensional NMR Techniques (e.g., ¹H-NMR)

In the ¹H-NMR spectrum, the protons of the isopropyl group would be expected to show a doublet for the six equivalent methyl protons and a multiplet for the methine proton. The protons on the oxetane (B1205548) ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other and with the adjacent isopropyl and amino groups. The protons on the carbon bearing the isopropyl group (C2), the proton on the carbon with the amino group (C3), and the two protons on the C4 of the oxetane ring would all resonate at distinct chemical shifts. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. libretexts.org

The ¹³C-NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The carbons of the oxetane ring are characteristically found in the range of 60-85 ppm. mdpi.commdpi.com The carbons of the isopropyl group and the carbon attached to the nitrogen would also have predictable chemical shifts.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for 2-(Propan-2-yl)oxetan-3-amine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH(CH₃)₂ | ~ 1.0 - 1.2 | Doublet | ~ 6-7 |

| CH(CH₃)₂ | ~ 2.0 - 2.5 | Multiplet | |

| Oxetane H2 | ~ 4.0 - 4.5 | Multiplet | |

| Oxetane H3 | ~ 3.5 - 4.0 | Multiplet | |

| Oxetane H4 | ~ 4.5 - 5.0 | Multiplet | |

| NH₂ | ~ 1.5 - 3.0 | Broad Singlet |

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH(CH₃)₂ | ~ 20 - 25 |

| CH(CH₃)₂ | ~ 30 - 35 |

| Oxetane C2 | ~ 75 - 85 |

| Oxetane C3 | ~ 50 - 60 |

| Oxetane C4 | ~ 70 - 80 |

Two-Dimensional NMR Methodologies (e.g., NOESY Analysis for Stereochemistry)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the stereochemistry of molecules by identifying protons that are close to each other in space. libretexts.org For this compound, which has two stereocenters at the C2 and C3 positions of the oxetane ring, NOESY analysis can distinguish between the cis and trans isomers.

In a NOESY experiment, cross-peaks are observed between protons that are spatially proximate, typically within 5 Å. For the cis isomer, a NOESY correlation would be expected between the proton at C2 and the proton at C3. Conversely, in the trans isomer, such a correlation would be absent or very weak. Instead, correlations between the C2 proton and one of the C4 protons, and the C3 proton and the other C4 proton would be more prominent, depending on the puckering of the oxetane ring. The analysis of these through-space interactions provides unambiguous assignment of the relative stereochemistry. rsc.org

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, including crystalline and amorphous pharmaceutical solids. nih.govpreprints.org For an oxetane-containing compound like this compound, ssNMR could provide valuable information on its solid-state conformation, polymorphism, and interactions within a solid matrix, which is particularly relevant in the pharmaceutical sciences. nih.gov

In the solid state, molecules are in a fixed orientation, leading to broad NMR signals. Techniques like Magic Angle Spinning (MAS) are used to average these anisotropic interactions and obtain high-resolution spectra. preprints.org By using ssNMR, one could differentiate between different crystalline forms (polymorphs) of this compound, as each polymorph would have a unique crystal lattice and thus distinct NMR chemical shifts. Furthermore, ssNMR can be used to study the interactions of the compound with excipients in a pharmaceutical formulation. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine and oxetane functional groups.

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range for aliphatic amines. The oxetane ring has characteristic C-O-C stretching vibrations, which are typically observed in the region of 950-1000 cm⁻¹. Other vibrations, such as C-H stretching and bending, will also be present.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~ 3400 | Medium |

| N-H Stretch (symmetric) | ~ 3300 | Medium |

| C-H Stretch (aliphatic) | ~ 2850 - 3000 | Strong |

| N-H Bend (scissoring) | ~ 1600 | Medium |

| C-N Stretch | ~ 1020 - 1250 | Medium |

| C-O-C Stretch (oxetane) | ~ 950 - 1000 | Strong |

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. core.ac.uk

For this compound, the Raman spectrum would also show the characteristic vibrations of the amine and oxetane groups. The symmetric C-C stretching of the isopropyl group and the breathing mode of the oxetane ring would likely give rise to strong signals in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule. core.ac.uk

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (aliphatic) | ~ 2850 - 3000 | Strong |

| C-C Stretch (isopropyl) | ~ 800 - 900 | Strong |

| Oxetane Ring Breathing | ~ 900 - 1000 | Strong |

| C-N Stretch | ~ 1020 - 1250 | Medium |

X-ray Crystallography for Definitive Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of molecular structure, including absolute stereochemistry and the preferred solid-state conformation. For this compound, a single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles, defining the geometry of both the oxetane ring and its substituents.